![molecular formula C8H10BrNO3S B1517160 3-bromo-4-methoxy-N-methylbenzenesulfonamide CAS No. 358665-54-0](/img/structure/B1517160.png)
3-bromo-4-methoxy-N-methylbenzenesulfonamide
Overview
Description
“3-bromo-4-methoxy-N-methylbenzenesulfonamide” is a chemical compound with the molecular formula C8H10BrNO3S . It is a derivative of benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of “3-bromo-4-methoxy-N-methylbenzenesulfonamide” consists of a benzene ring substituted with a bromo group, a methoxy group, and a methylbenzenesulfonamide group .Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) focused on the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibited remarkable properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are essential for Type II photosensitizers in photodynamic therapy (PDT), suggesting potential applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Kinetic Studies in Organic Synthesis
Baliga and Bourns (1966) investigated the bromination reactions of sodium p-methoxybenzenesulfonate and potassium 1-methylnaphthalene-4-sulfonate, exploring the kinetic sulfur isotope effects in aromatic bromodesulfonation. Their work contributed to understanding the mechanisms of bromination, which could be relevant for the synthesis and modification of compounds including benzenesulfonamides (Baliga & Bourns, 1966).
Anticancer Properties
The synthesis and characterization of a novel compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, were reported by Zhang et al. (2010). This compound demonstrated potential anticancer properties, which could indicate the relevance of the structural family of benzenesulfonamides in developing new therapeutic agents (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Electrochemical and Spectroelectrochemical Properties
Kantekin et al. (2015) synthesized and characterized novel peripherally octa-substituted metallophthalocyanines, including derivatives with benzenesulfonamide units. These compounds were evaluated for their electrochemical and spectroelectrochemical properties, which are critical for applications in electronic devices, sensors, and catalysis (Kantekin, Sarkı, Koca, Bekircan, Aktaş, Kobak, & Sağlam, 2015).
Mechanism of Action
properties
IUPAC Name |
3-bromo-4-methoxy-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c1-10-14(11,12)6-3-4-8(13-2)7(9)5-6/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLZQLJVIIOZHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-methylbenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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